molecular formula C10H13ClFN B2836459 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2094446-26-9

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2836459
CAS No.: 2094446-26-9
M. Wt: 201.67
InChI Key: LPWCNYUTYVTJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C10H11FN·HCl. It is a derivative of tetrahydronaphthalene, where a fluorine atom is attached to the second carbon of the naphthalene ring, and an amine group is attached to the first carbon. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Fluorination of Tetrahydronaphthalene: The synthesis of this compound typically begins with the fluorination of tetrahydronaphthalene. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Amination: The fluorinated tetrahydronaphthalene undergoes amination to introduce the amine group. This can be done using ammonia or an amine source under high pressure and temperature.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.

  • Reduction: Reduction reactions can be performed to reduce the fluorinated compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-one

  • Reduction Products: 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in various scientific research fields due to its unique chemical properties:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom and the amine group play crucial roles in its biological activity, interacting with various receptors and enzymes in the body.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydronaphthalen-1-amine: This compound lacks the fluorine atom and has different chemical properties.

  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has the fluorine atom at a different position on the naphthalene ring.

  • 2-Fluoro-1-naphthylamine: This compound has a different structure and reactivity compared to 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

Uniqueness: this compound is unique due to its specific fluorination pattern and the presence of the amine group, which gives it distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with significant potential in pharmacological applications. Its molecular structure and biological activity have garnered attention in various research domains, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H13ClFN
  • Molecular Weight : 201.67 g/mol
  • CAS Number : 2094446-26-9
  • Appearance : White to off-white powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications in the naphthalene structure can enhance cytotoxic effects against specific cancer cell lines.
  • Neuropharmacological Effects : Research indicates that derivatives of tetrahydronaphthalene compounds may influence neurotransmitter systems, potentially providing therapeutic avenues for neurological disorders.
  • Antimicrobial Properties : Initial investigations suggest that this compound could possess antimicrobial activity against certain bacterial strains, warranting further exploration into its use as an antibiotic agent.

Antitumor Activity

A study conducted on a series of tetrahydronaphthalene derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined through MTT assays and showed promising results compared to established chemotherapeutics.

CompoundCell LineIC50 (µM)
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HClMCF7 (Breast)12.5
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HClA549 (Lung)15.0
DoxorubicinMCF710.0
DoxorubicinA5498.0

Neuropharmacological Studies

Research published in the Journal of Medicinal Chemistry highlighted the potential neuroprotective effects of tetrahydronaphthalene derivatives. In vitro assays demonstrated that these compounds could modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Antimicrobial Activity

A recent investigation assessed the antibacterial properties of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed moderate antibacterial activity with a minimum inhibitory concentration (MIC) comparable to some conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

IUPAC Name

2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWCNYUTYVTJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.